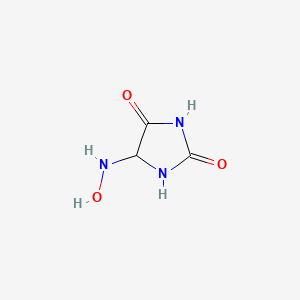![molecular formula C26H26O B14597526 1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] CAS No. 60998-06-3](/img/structure/B14597526.png)
1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is an organic compound with a complex structure that includes methoxy, phenyl, and prop-1-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] typically involves multi-step organic reactions. One common method involves the reaction of methoxybenzene with a suitable alkylating agent under controlled conditions to introduce the methoxy and phenyl groups. The prop-1-en-2-yl groups are then added through further reactions involving alkenes and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in structure but with different functional groups.
Benzene, (1-methylbutyl)-: Shares the benzene ring but differs in the alkyl substituents.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains an ether linkage instead of the methoxy and phenyl groups.
Uniqueness
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
60998-06-3 |
|---|---|
Fórmula molecular |
C26H26O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-[methoxy-phenyl-(2-prop-1-en-2-ylphenyl)methyl]-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C26H26O/c1-19(2)22-15-9-11-17-24(22)26(27-5,21-13-7-6-8-14-21)25-18-12-10-16-23(25)20(3)4/h6-18H,1,3H2,2,4-5H3 |
Clave InChI |
FMXXAPUAEFKFMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C(=C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)



methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
